Deoxycortisone

Congenital Adrenal Hyperplasia Newborn Screening Biomarker Validation

21-Deoxycortisone is an irreplaceable, structurally distinct 11-oxo corticosteroid and high-specificity biomarker for 21-hydroxylase deficiency CAH. Unlike generic corticosteroids, its massive disease-state elevation (mean 17.56 ng/mL vs ≤0.01 ng/mL baseline) enables second-tier LC-MS/MS panels that eliminate the 80% false-positive rate of 17OHP immunoassays. Essential for CYP21A2/11β-HSD2 pathway studies and as a 72-fold selective CYP11B2 inhibitor scaffold (IC50=10 nM) for aldosterone synthase drug discovery. Procure as a high-purity standard for calibration or stable-isotope internal standard use.

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
Cat. No. B10773272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxycortisone
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
InChIInChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3
InChIKeyPUKLDDOGISCFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxycortisone (21-Deoxycortisone): A High-Specificity Steroid Intermediate for Congenital Adrenal Hyperplasia Biomarker Validation and Corticosteroid Pathway Research


Deoxycortisone (systematic name: 21-deoxycortisone; also known as 21-desoxycortisone, 11-keto-17α-hydroxyprogesterone, or 17α-hydroxypregn-4-ene-3,11,20-trione) is a naturally occurring, endogenous C21 corticosteroid hormone. It functions as a minor intermediate and metabolite in corticosteroid metabolism, characterized by an 11-oxo (ketone) group and a 17α-hydroxy group on the steroid nucleus [1]. It is biosynthetically and functionally linked to 21-deoxycortisol (21DF) and is a key diagnostic marker for 21-hydroxylase deficiency, a major form of Congenital Adrenal Hyperplasia (CAH) [2][3].

Deoxycortisone Procurement: Why Generic Corticosteroids Cannot Substitute for This Specific 11-Oxo Intermediate


Substituting a generic corticosteroid like corticosterone or cortisone for deoxycortisone in research or diagnostic applications is scientifically invalid. Deoxycortisone is not merely a precursor but a structurally distinct 11-oxo metabolite with a unique functional and analytical profile [1]. Its formation is directly dependent on the activity of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), an enzyme that distinguishes it from its redox partner, 21-deoxycortisol [2]. Critically, its plasma concentration in disease states exhibits a massive and specific elevation, making it a highly sensitive and specific biomarker for 21-hydroxylase deficiency—a diagnostic performance that cannot be replicated by standard markers like 17-hydroxyprogesterone (17OHP) or even its precursor 21-deoxycortisol [3]. Using a non-specific analog would introduce confounding variables, leading to uninterpretable results in both pathway elucidation studies and clinical assay development.

Deoxycortisone (21DE) vs. Standard Biomarkers: Quantitative Evidence for Improved CAH Diagnostic Specificity


Superior Diagnostic Specificity of 21-Deoxycortisone (21DE) in Newborn Screening for 21-Hydroxylase Deficiency

In newborns with confirmed 21-hydroxylase deficiency (CAH-21D), the mean serum concentration of 21-deoxycortisone (21DE) reached 17.56 ng/mL (range: 8.58–23.20 ng/mL) [1]. In stark contrast, 21DE levels in newborns without CAH-21D were not statistically different from the analytical limit of quantification (0.01 ng/mL) [1]. This near-zero baseline in unaffected individuals demonstrates a dramatically higher specificity compared to the historically used biomarker, 17-hydroxyprogesterone (17OHP), which has a documented false-positive rate of approximately 80% in fluoroimmunoassay-based newborn screening programs due to interference and physiological elevation [2].

Congenital Adrenal Hyperplasia Newborn Screening Biomarker Validation

Distinct 21DE:21DF Ratio as a Confirmatory Diagnostic Metric in CAH-21D

The study by Fiet et al. (2024) established a mean serum 21-deoxycortisone (21DE) to 21-deoxycortisol (21DF) ratio of 4.99 in newborns with CAH-21D [1]. This specific quantitative relationship is a novel and potentially confirmatory diagnostic metric that directly reflects the in vivo activity of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which converts 21DF to 21DE. This ratio cannot be derived from or replicated by using 21DF alone or by substituting with other corticosteroids like cortisone.

Congenital Adrenal Hyperplasia Diagnostic Ratio Steroid Metabolomics

Higher Conversion Rate to Cortisone vs. 17-Hydroxyprogesterone to Cortisol in Perfused Adrenal Model

In a perfused dog adrenal model, 21-deoxycortisone demonstrated a higher percent conversion to its 21-hydroxylated product (cortisone) compared to the conversion of 17-hydroxyprogesterone (17OHP) to cortisol. In Dog I, 40% of perfused 21-deoxycortisone was converted to cortisone, whereas only 23% of Compound S (11-deoxycortisol) was converted to cortisol [1]. In Dog II, the conversion rates were 24% for 21-deoxycortisone to cortisone and 15% for 17OHP to cortisol [1].

Steroid Metabolism Adrenal Gland Ex Vivo Perfusion

Selective Enzyme Inhibition Profile: Differential IC50 Values for CYP11B1 and CYP11B2

Deoxycortisone acts as an inhibitor of both human CYP11B1 and CYP11B2, the enzymes responsible for cortisol and aldosterone synthesis, respectively. BindingDB data shows it has an IC50 of 723 nM for CYP11B1 and a significantly lower IC50 of 10 nM for CYP11B2 [1]. This 72-fold difference in inhibitory potency highlights a distinct selectivity profile that is not observed for all corticosteroids and is a key parameter for researchers studying selective enzyme inhibition or the differential regulation of glucocorticoid vs. mineralocorticoid pathways.

Cytochrome P450 Enzyme Inhibition Steroidogenesis

Deoxycortisone (21DE) in Practice: Three High-Impact Research and Diagnostic Applications


1. Development and Validation of Second-Tier LC-MS/MS Assays for CAH Newborn Screening

Given its extremely low baseline (≤0.01 ng/mL) in unaffected newborns and massive elevation (mean 17.56 ng/mL) in CAH-21D cases, 21-deoxycortisone is an ideal candidate for inclusion in high-specificity, second-tier LC-MS/MS panels designed to reduce the 80% false-positive rate associated with first-tier 17OHP immunoassays [1][2]. Its procurement as a high-purity analytical standard is essential for calibrating these assays and for use as a stable isotope-labeled internal standard to ensure accurate quantification and eliminate matrix effects.

2. In Vitro Enzyme Activity Assays for CYP21A2 and 11β-HSD2

Researchers investigating the catalytic efficiency of 21-hydroxylase (CYP21A2) on 11-oxygenated substrates or the activity of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) require authentic 21-deoxycortisone. The perfused adrenal data showing its high (up to 40%) conversion rate to cortisone makes it a superior substrate compared to alternatives like 17-hydroxyprogesterone [3]. Furthermore, the validated 21DE:21DF ratio of 4.99 in CAH patients provides a direct, quantifiable endpoint for assays designed to model or measure 11β-HSD2 activity [1].

3. Pharmacological Studies on Selective CYP11B2 (Aldosterone Synthase) Inhibition

The 72-fold selectivity of deoxycortisone for inhibiting CYP11B2 (IC50 = 10 nM) over CYP11B1 (IC50 = 723 nM) positions it as a valuable reference compound or starting scaffold in drug discovery programs targeting aldosterone synthase [4]. Its use in comparative enzyme inhibition assays can help medicinal chemists benchmark new chemical entities designed to treat hypertension and heart failure. Substituting with a less selective corticosteroid would invalidate the structure-activity relationship (SAR) analysis central to these studies.

Quote Request

Request a Quote for Deoxycortisone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.